molecular formula C18H16N2O6S B4057996 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4057996
M. Wt: 388.4 g/mol
InChI Key: ILDDVFSDLYBIGX-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O6S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.07290741 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bond Dissociation Energy Studies

Research on N-methyl-N-nitrosobenzenesulfonamides, related to the compound , has explored the dissociation energies of their N-NO bonds. These studies are significant in understanding the mechanism of NO transfer and reactions involving nitrosobenzenesulfonamide derivatives in acetonitrile solution. The findings indicate a preference for releasing NO radicals over NO cations or anions (Zhu et al., 2005).

Synthesis and Bacterial Biofilm Inhibition

A study focused on the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, closely related to the compound , examined their impact on bacterial biofilms. The synthesized molecules showed promising inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, highlighting their potential in addressing bacterial resistance (Abbasi et al., 2020).

Crystal Structure Analysis

The study of crystal structures, such as that of oryzalin, a sulfonamide with herbicidal properties, provides insights into the molecular arrangement and potential applications of similar sulfonamide derivatives in agriculture and material sciences (Kang et al., 2015).

Application in Chemical Synthesis

Sulfonamides like 2/4-nitrobenzenesulfonamides have been utilized in solid-phase synthesis. They serve as intermediates in various chemical transformations, highlighting their versatility in creating diverse chemical structures, which could be relevant for developing new materials or pharmaceuticals (Fülöpová & Soural, 2015).

Nitrogenous Heterocycles Synthesis

N-Benzyl-2-nitrobenzenesulfonamides, similar to the compound in focus, have been used in base-mediated intramolecular arylation. This process is crucial for the synthesis of nitrogenous heterocycles, demonstrating the compound's importance in pharmaceutical and organic chemistry (Kisseljova et al., 2014).

Molecular Orbital Analysis

Natural Bond Orbital (NBO) population studies on para-substituted N-methyl-N-nitrosobenzenesulfonamide biological molecules, closely related to the target compound, reveal insights into their molecular structure and stability. Such studies are vital in drug design and understanding molecular interactions (Li et al., 2013).

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-10-4-6-14(9-16(10)20(22)23)27(24,25)19-13-5-7-17-15(8-13)18(11(2)21)12(3)26-17/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDDVFSDLYBIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.